molecular formula C10H10ClN3O2S B14217863 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine CAS No. 831218-56-5

5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine

Cat. No.: B14217863
CAS No.: 831218-56-5
M. Wt: 271.72 g/mol
InChI Key: IPHFLXDXPONNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine is a chemical compound that belongs to the class of sulfonyl chlorides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro group, and a triazine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine typically involves the reaction of benzenesulfonyl chloride with appropriate triazine derivatives. One common method involves the use of phosphorus pentachloride or phosphorus oxychloride to chlorinate benzenesulfonic acid or its salts . The reaction is carried out under controlled temperature conditions, usually between 170°C and 180°C, to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using chlorosulfonic acid and benzene . The reaction is conducted in large reactors with continuous stirring and temperature control to maintain the desired reaction conditions and maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound include sulfonamides, sulfonate esters, and various oxidized or reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(Benzenesulfonyl)(chloro)methyl]-2,5-dihydro-1,2,4-triazine include:

Uniqueness

This compound is unique due to its specific chemical structure, which combines a benzenesulfonyl group, a chloro group, and a triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

CAS No.

831218-56-5

Molecular Formula

C10H10ClN3O2S

Molecular Weight

271.72 g/mol

IUPAC Name

5-[benzenesulfonyl(chloro)methyl]-2,5-dihydro-1,2,4-triazine

InChI

InChI=1S/C10H10ClN3O2S/c11-10(9-6-13-14-7-12-9)17(15,16)8-4-2-1-3-5-8/h1-7,9-10H,(H,12,14)

InChI Key

IPHFLXDXPONNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2C=NNC=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.